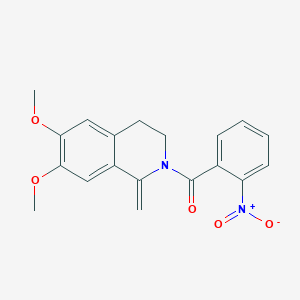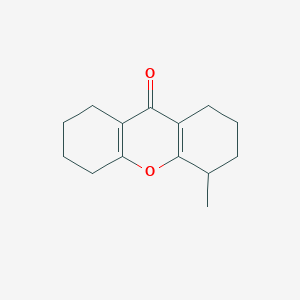![molecular formula C25H22ClFN4O B289229 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
作用机制
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR, thus preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This leads to the inhibition of cancer cell growth and proliferation, as well as the reduction of beta-amyloid plaque accumulation in Alzheimer's disease models.
Biochemical and Physiological Effects:
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, reduction of beta-amyloid plaque accumulation, and inhibition of vascular smooth muscle cell proliferation. Additionally, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been shown to have a high affinity for the ATP-binding site of the EGFR, making it a potent inhibitor of this signaling pathway.
实验室实验的优点和局限性
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has several advantages for use in lab experiments, including its high potency and specificity for the EGFR signaling pathway. However, it also has some limitations, such as potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several potential future directions for research involving 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone, including the development of more potent and selective inhibitors of the EGFR signaling pathway, as well as the investigation of its potential use in combination with other therapies for cancer, Alzheimer's disease, and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone and its potential use in other disease models.
合成方法
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone can be synthesized through a multistep process involving the reaction of 4-chlorobenzylamine with 3-fluoro-4-nitrobenzoic acid, followed by reduction and cyclization reactions. The final product is obtained through purification and isolation steps.
科学研究应用
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the EGFR signaling pathway, which is often dysregulated in cancer cells. 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has also been shown to have neuroprotective effects in Alzheimer's disease models by reducing the accumulation of beta-amyloid plaques. Additionally, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been studied for its potential use in treating cardiovascular disease by inhibiting the proliferation of vascular smooth muscle cells.
属性
分子式 |
C25H22ClFN4O |
|---|---|
分子量 |
448.9 g/mol |
IUPAC 名称 |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-(4-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H22ClFN4O/c26-18-4-3-5-21(16-18)30-14-12-29(13-15-30)17-24-28-23-7-2-1-6-22(23)25(32)31(24)20-10-8-19(27)9-11-20/h1-11,16H,12-15,17H2 |
InChI 键 |
DMHYHYAANYOITE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl |
规范 SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)
![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)

![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)


![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)

![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B289171.png)